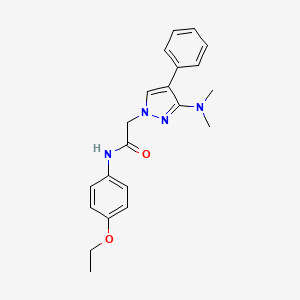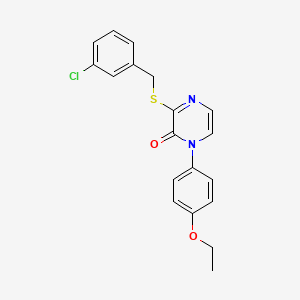
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one, also known as CBEP, is a pyrazinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
生化学的および生理学的効果
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has shown promising antiviral activity against the Zika virus.
実験室実験の利点と制限
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has several advantages for lab experiments, including its high yield of synthesis and its potential therapeutic applications. However, 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has limitations, including its solubility in aqueous solutions and its stability under certain conditions.
将来の方向性
There are several future directions for 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one research, including further studies on its mechanism of action, optimization of synthesis methods, and clinical trials for its potential therapeutic applications. Additionally, 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one derivatives could be synthesized and tested for their potential therapeutic applications. Overall, 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has shown promising results in scientific research and has the potential to be a valuable therapeutic agent.
合成法
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been synthesized using different methods, including the reaction of 3-chlorobenzyl chloride with potassium thioacetate, followed by the reaction of the resulting thioester with 1-(4-ethoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one. Another method involves the reaction of 3-chlorobenzyl bromide with potassium thioacetate, followed by the reaction of the resulting thioester with 1-(4-ethoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one. These methods have been optimized to obtain high yields of 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one.
科学的研究の応用
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has been studied for its potential therapeutic applications, including its antitumor, anti-inflammatory, and antiviral activities. In vitro studies have shown that 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one has shown promising antiviral activity against the Zika virus.
特性
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-17-8-6-16(7-9-17)22-11-10-21-18(19(22)23)25-13-14-4-3-5-15(20)12-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARRPZFNBSXSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

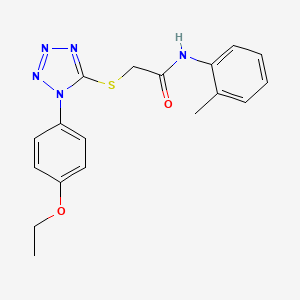
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2619464.png)
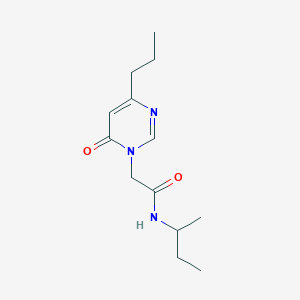
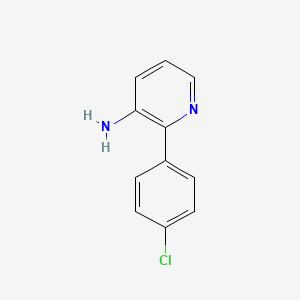
![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(1-cyano-2-methoxyethyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2619470.png)
![1-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2619474.png)
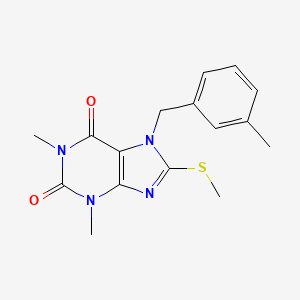
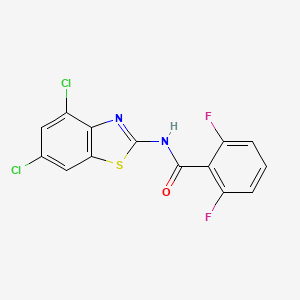
![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)
![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)
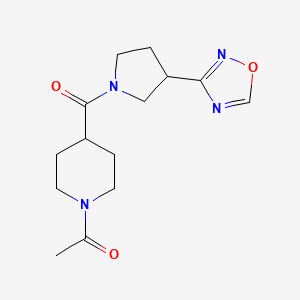
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)
